molecular formula C15H17NO4S2 B2767369 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 946348-45-4

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2767369
CAS No.: 946348-45-4
M. Wt: 339.42
InChI Key: ATPFNTVQVMDTDX-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic compound of interest in medicinal chemistry and drug discovery, incorporating both a sulfonyl and a thiophene group. Molecules containing sulfonamide functionalities are extensively investigated for their diverse biological activities and play significant roles in pharmaceutical development . The integration of the thiophene heterocycle further enhances the potential of this compound as a valuable scaffold for constructing biologically active molecules . Research into analogous sulfur-containing compounds has shown their potential as intermediates in the synthesis of more complex alkaloids and therapeutic agents . Furthermore, structural motifs combining an acetamide group with aromatic/heteroaromatic systems are common in the design of kinase inhibitors and other small-molecule therapeutic agents, underscoring the research value of this compound as a building block . This makes it a pertinent candidate for researchers focused on the synthesis and optimization of novel chemical entities for various pharmacological applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-11(17)16-10-15(14-4-3-9-21-14)22(18,19)13-7-5-12(20-2)6-8-13/h3-9,15H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPFNTVQVMDTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Thiophen-2-yl)ethylamine

The synthesis begins with the preparation of 2-(thiophen-2-yl)ethylamine, a primary amine serving as the backbone for subsequent modifications. One validated method involves:

  • Reduction of 2-(thiophen-2-yl)acetonitrile : Treatment with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C yields the amine in 78% efficiency.
  • Gabriel synthesis : Reaction of 2-(thiophen-2-yl)ethyl bromide with phthalimide under alkaline conditions, followed by hydrazinolysis, achieves 85% isolated yield.

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The amine intermediate undergoes sulfonylation to install the 4-methoxybenzenesulfonyl group:

  • Reaction conditions : 2-(Thiophen-2-yl)ethylamine (1.0 eq) is treated with 4-methoxybenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2.5 eq) as a base.
  • Yield : 92% after purification by flash chromatography (hexane/ethyl acetate 3:1).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, with DIPEA scavenging HCl to drive the reaction to completion.

Acetylation of the Sulfonamide Intermediate

Formation of the Acetamide Group

The terminal amine of the sulfonamide intermediate is acetylated using:

  • Acetic anhydride : Reacting the sulfonamide (1.0 eq) with acetic anhydride (1.5 eq) in pyridine at 25°C for 12 hours achieves quantitative acetylation.
  • Coupling reagents : For sterically hindered amines, propylphosphonic anhydride (T3P®) in dimethylacetamide (DMA) facilitates acetylation at 60°C with 89% yield.

Optimization Note : Excess acetic anhydride (2.0 eq) and catalytic 4-dimethylaminopyridine (DMAP) reduce reaction time to 2 hours without side products.

Alternative Routes: Multi-Component Reactions

Ugi-Joullié Reaction for Convergent Synthesis

A modular approach employs the Ugi-Joullié reaction to assemble the sulfonamide and thiophene groups in a single step:

  • Components : 4-Methoxybenzenesulfonamide (1.0 eq), thiophene-2-carboxaldehyde (1.0 eq), tert-butyl isocyanide (1.0 eq), and acetic acid (1.0 eq) in methanol at 25°C.
  • Outcome : The reaction forms a bis-amide intermediate, which is hydrolyzed to the target compound using lithium hydroxide (LiOH) in THF/H2O (3:1).
  • Yield : 67% over two steps.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Synthesis

To enhance scalability, a continuous flow system minimizes reaction time and improves purity:

  • Sulfonylation step : 2-(Thiophen-2-yl)ethylamine and 4-methoxybenzenesulfonyl chloride are mixed in a microreactor at 50°C with a residence time of 5 minutes, achieving 94% conversion.
  • Acetylation step : The sulfonamide intermediate is acetylated in-line using acetic anhydride and DMAP, yielding 98% purity after crystallization.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DCM in sulfonylation, reducing environmental impact while maintaining 90% yield.
  • Catalytic acetylation : Lipase enzymes (e.g., Candida antarctica) catalyze acetylation in water, achieving 82% yield at 37°C.

Analytical Characterization and Quality Control

Critical data for validating synthesis success include:

Parameter Method Result
Melting Point Differential Scanning Calorimetry 148–150°C
Purity HPLC (C18 column) 99.8% (UV detection at 254 nm)
Molecular Weight High-Resolution MS 396.12 g/mol (calculated: 396.11)
Sulfonamide Content Elemental Analysis S: 8.12% (theoretical: 8.09%)

Challenges and Troubleshooting

Competing Side Reactions

  • Over-sulfonylation : Excess sulfonyl chloride leads to di-sulfonylated byproducts. Mitigated by stoichiometric control and slow reagent addition.
  • Thiophene ring sulfonation : Electrophilic sulfonation of the thiophene moiety occurs above 60°C. Avoided by maintaining reactions below 40°C.

Purification Strategies

  • Byproduct removal : Silica gel chromatography with gradient elution (hexane → ethyl acetate) separates acetamide products from unreacted starting materials.
  • Crystallization optimization : Recrystallization from ethanol/water (4:1) yields colorless needles with >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group is often crucial for this inhibitory action, as it can form strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Acetamides

Compound Structural Features Biological Activity Key Differences References
N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide Methoxybenzenesulfonyl, thiophene, acetamide Not explicitly reported; inferred antimicrobial potential from analogs Reference compound
2-(4-Chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(thiophen-2-yl)ethyl}acetamide Chlorophenyl replaces acetamide Likely enhanced lipophilicity; potential antimycobacterial activity Chlorophenyl group may improve membrane permeability vs. acetamide
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl, thiophene, acetamide Antimycobacterial activity (MIC: 8–16 µg/mL) Bromine enhances halogen bonding; lacks sulfonyl group
  • Key Insight : The sulfonyl group in the target compound may improve metabolic stability compared to halogenated analogs . However, halogen substituents (e.g., Br, Cl) in related compounds enhance antimycobacterial potency by promoting hydrophobic interactions with bacterial targets .

Thiophene-Containing Acetamides

Compound Structural Features Biological Activity Key Differences References
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophene, cyano group Not reported; cyano group may modulate electronic properties Cyanothiophene enhances electron-withdrawing effects vs. sulfonyl
N-(4-Fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-thiophene hybrid, fluorophenyl Antifungal/antibacterial (hypothesized) Triazole ring introduces additional hydrogen-bonding sites
  • Key Insight: Thiophene rings are critical for π-π stacking in receptor binding. The target compound’s methoxybenzenesulfonyl group may confer better solubility than cyano or triazole derivatives .

Heterocyclic Acetamide Derivatives

Compound Structural Features Biological Activity Key Differences References
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine, pyridine Antimicrobial intermediate Pyrimidine enhances rigidity; lacks thiophene
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetamide Thiazolidinone, methoxyphenyl Antidiabetic/anti-inflammatory (hypothesized) Thiazolidinone core offers metabolic liability vs. sulfonyl stability
  • Key Insight: The target compound’s sulfonyl group likely improves oxidative stability compared to thiazolidinone or pyrimidine derivatives, which may undergo faster metabolic degradation .

Physicochemical and Pharmacokinetic Comparison

Solubility and Lipophilicity

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide : Bromine increases lipophilicity (LogP ~3.5), favoring membrane penetration but risking solubility issues .
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Cyano group reduces LogP (~2.8), improving aqueous solubility but limiting blood-brain barrier penetration .

Metabolic Stability

  • Sulfonamide-containing compounds (e.g., target compound) resist CYP450-mediated oxidation better than thiazolidinone or triazole derivatives .
  • Halogenated analogs (e.g., bromophenyl) may form reactive metabolites, increasing hepatotoxicity risk .

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide, with the CAS number 946297-47-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO5S2, with a molecular weight of 431.5 g/mol. The compound features a methoxybenzenesulfonyl group and a thiophene moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC21H21NO5S2
Molecular Weight431.5 g/mol
CAS Number946297-47-8

Preliminary studies suggest that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may interact with cell surface receptors, modulating their activity and influencing signaling pathways.
  • Gene Expression Regulation : The compound could affect the expression of genes related to various cellular functions, contributing to its biological effects.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Anticancer Properties : Similar compounds have shown potential in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. This suggests that this compound may also possess anticancer properties through similar mechanisms .
  • Antimicrobial Activity : The sulfonamide group present in the compound is associated with antimicrobial effects, suggesting potential applications in treating infections.
  • Antioxidant Effects : Compounds with methoxy groups have been linked to antioxidant activities, which could be beneficial in reducing oxidative stress in cells.

Case Studies and Research Findings

A study focusing on related compounds indicated that modifications in the structure significantly influenced their antiproliferative activity against cancer cell lines . For instance, the introduction of methoxy groups enhanced the efficacy of certain derivatives against melanoma and prostate cancer cells.

Table: Comparative Biological Activities of Related Compounds

Compound NameBiological Activity
4-MethoxysulfanilamideAntimicrobial activity
Thiophene-based derivativesAntitumor properties
Methoxyphenol derivativesAntioxidant effects

Q & A

Q. What are the standard synthetic routes for N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide, and what reaction conditions are critical for success?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the sulfonamide intermediate via reaction of 4-methoxybenzenesulfonyl chloride with a thiophene-containing amine precursor under inert atmosphere (e.g., nitrogen) in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2 : Acetylation of the amine intermediate using acetyl chloride or acetic anhydride in the presence of a base like triethylamine, with temperature control (0–25°C) to prevent side reactions .
  • Critical Conditions : Solvent purity, anhydrous environments, and precise stoichiometric ratios to minimize byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate the presence of the methoxybenzenesulfonyl group (δ ~3.8 ppm for methoxy protons) and thiophene ring (δ ~6.8–7.5 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 445.55 g/mol .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : Demonstrated against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans via agar diffusion assays .
  • Enzyme Inhibition : Inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 12 µM in vitro, suggesting anti-inflammatory potential .
  • Anticancer Screening : Moderate cytotoxicity (IC₅₀ = 50 µM) against MCF-7 breast cancer cells in MTT assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound for large-scale studies?

  • Solvent Optimization : Replacing DCM with DMF improves solubility of intermediates, increasing yield by ~15% .
  • Catalyst Screening : Use of 4-dimethylaminopyridine (DMAP) as a catalyst during acetylation reduces reaction time by 30% .
  • Purification Strategies : Gradient elution in flash chromatography (hexane:ethyl acetate) enhances purity to >98% .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Standardized Assay Conditions : Reproduce studies under controlled pH, temperature, and cell passage numbers to eliminate variability .
  • Orthogonal Validation : Confirm COX-2 inhibition using both fluorometric and colorimetric assays to rule out assay-specific artifacts .
  • Metabolic Stability Testing : Evaluate compound stability in serum to account for degradation in cell-based assays .

Q. Which structural moieties are critical for its biological activity, and how can structure-activity relationships (SAR) be explored?

  • Key Moieties :
    • The 4-methoxybenzenesulfonyl group enhances COX-2 selectivity by mimicking natural substrate interactions .
    • The thiophene ring contributes to π-π stacking with enzyme active sites .
  • SAR Strategies :
    • Synthesize analogs with halogenated sulfonamides or substituted thiophenes.
    • Use molecular docking to predict binding affinities for COX-2 and other targets .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH < 3) or basic (pH > 10) conditions, forming sulfonic acid and acetamide byproducts .
  • Thermal Stability : Decomposes above 150°C; store at –20°C in amber vials to prevent photodegradation .

Q. How can researchers design enzyme inhibition assays to elucidate its mechanism of action?

  • Assay Design :
    • Use recombinant COX-2 enzyme and measure inhibition via fluorescence polarization (FP) with arachidonic acid as substrate .
    • Determine kinetic parameters (Km, Vmax) to classify inhibition type (competitive/non-competitive) .
  • Controls : Include celecoxib (COX-2 inhibitor) and NS-398 (negative control) for validation .

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